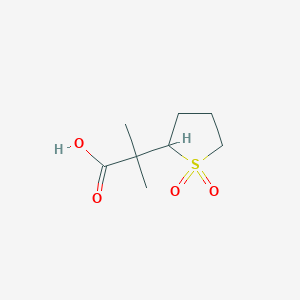
2-(1,1-Dioxidotetrahydrothiophen-2-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique structure, which includes a thiolane ring with a dioxo group and a methylpropanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid typically involves the reaction of thiolane derivatives with appropriate oxidizing agents to introduce the dioxo functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to a thiol or sulfide group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce thiol or sulfide compounds.
科学研究应用
2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid involves its interaction with molecular targets, such as enzymes and receptors. The dioxo group can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress pathways. Additionally, the thiolane ring can interact with protein thiol groups, affecting protein function and signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)acetic acid
- (1,1-Dioxo-1lambda6-thiolan-2-yl)methanesulfonyl chloride
Uniqueness
Compared to similar compounds, 2-(1,1-Dioxo-1lambda6-thiolan-2-yl)-2-methylpropanoicacid is unique due to its specific combination of a thiolane ring with a dioxo group and a methylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C8H14O4S |
|---|---|
分子量 |
206.26 g/mol |
IUPAC 名称 |
2-(1,1-dioxothiolan-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H14O4S/c1-8(2,7(9)10)6-4-3-5-13(6,11)12/h6H,3-5H2,1-2H3,(H,9,10) |
InChI 键 |
MCBVNXLPUPQCNE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCCS1(=O)=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


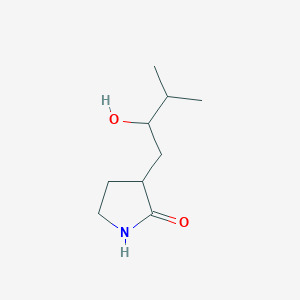
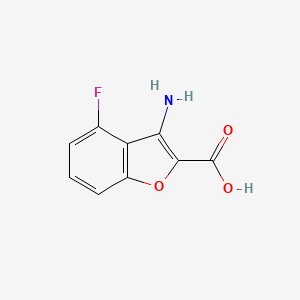
![1-[3-(methylsulfanyl)propyl]-1H-pyrazol-3-amine](/img/structure/B13206765.png)
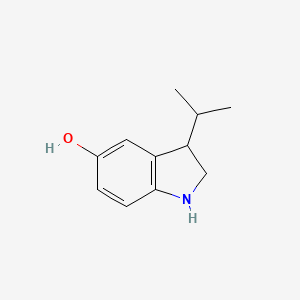

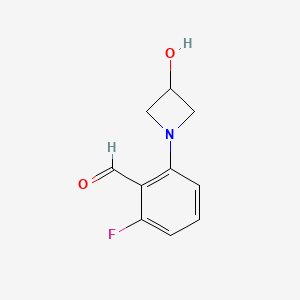
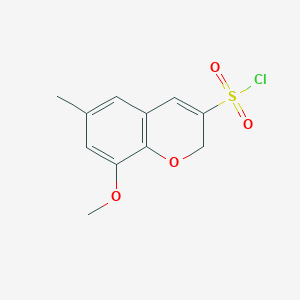
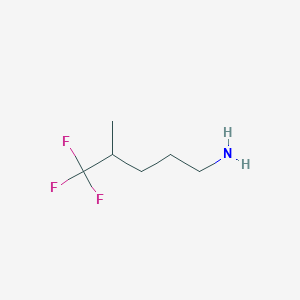
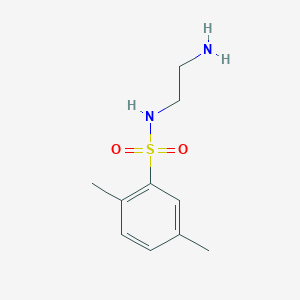
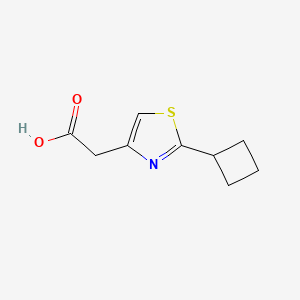

![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)

![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
